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Compound of Interest

Compound Name: 6-Bromo-4-chloroquinoline

Cat. No.: B1276899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 6-bromo-4-
chloroquinoline, a pivotal heterocyclic building block in modern organic synthesis and

medicinal chemistry. This document provides a thorough overview of its chemical properties,

detailed experimental protocols for its preparation and key transformations, and a summary of

its utility in the development of biologically active compounds.

Core Chemical Properties
6-Bromo-4-chloroquinoline is a dihalogenated quinoline derivative that serves as a versatile

scaffold for the synthesis of a wide array of more complex molecules.[1][2][3] Its unique

substitution pattern, featuring a reactive chlorine atom at the 4-position and a bromine atom at

the 6-position, allows for selective and sequential functionalization.
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Property Value Reference(s)

Molecular Formula C₉H₅BrClN [1][2][3]

Molecular Weight 242.50 g/mol [1][2][3]

CAS Number 65340-70-7 [3]

Appearance
Light yellow to yellow

powder/solid
[4]

Melting Point 111.0 to 115.0 °C [5]

Boiling Point 314.6 ± 22.0 °C (Predicted) [1]

Solubility Soluble in Toluene [1]

Spectroscopic Data
The structural integrity of 6-bromo-4-chloroquinoline is confirmed through various

spectroscopic techniques. Below is a summary of its characteristic spectral data.

Technique Data Reference(s)

¹H NMR (500 MHz, DMSO-d₆)

δ 8.87 (d, J = 4.5 Hz, 1H), 8.32

(d, J = 2.0 Hz, 1H), 8.03 (d, J =

9.0 Hz, 1H), 7.99 (dd, J = 9.0,

2.0 Hz, 1H), 7.82 (d, J = 4.5

Hz, 1H)

[4]

Mass Spectrometry (ESI-MS) m/z = 242 [M + H]⁺ [4]

High-Resolution Mass

Spectrometry (EI-HRMS)

m/z calculated for C₉H₅BrClN

(M⁺): 240.9294, found:

240.9297

[4]

Synthesis of 6-Bromo-4-chloroquinoline
The most common and efficient synthesis of 6-bromo-4-chloroquinoline involves the

chlorination of 6-bromoquinolin-4-ol using a chlorinating agent such as phosphorus oxychloride
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(POCl₃) or phosphorus trichloride (PCl₃).[2][4][6] An alternative multi-step synthesis starting

from 4-bromoaniline has also been reported with a high overall yield.[7][8]

Method 1: Chlorination Method 2: From 4-Bromoaniline

6-bromoquinolin-4-ol

POCl₃, DMF

 Chlorination 

6-Bromo-4-chloroquinoline

 Yield: 81-98.5% 

4-bromoaniline

Ethyl propiolate

 Condensation 

3-(4-bromoanilino)
ethyl acrylate

 Condensation 

Cyclization (Diphenyl ether)

 Thermal Cyclization 

6-bromoquinolin-4(1H)-one

 Thermal Cyclization 

PCl₃, Toluene

 Chlorination 

6-Bromo-4-chloroquinoline

 Chlorination 
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Click to download full resolution via product page

Caption: Synthetic routes to 6-bromo-4-chloroquinoline.

Starting
Material

Reagents Solvent
Temperat
ure

Time Yield
Referenc
e(s)

6-

Bromoquin

olin-4-ol

POCl₃,

DMF (cat.)
-

Reflux (110

°C)
3 h 81% [2][6]

6-

Bromoquin

olin-4-ol

PCl₃, DMF - Reflux 6 h 84% [4]

6-

Bromoquin

olin-4-ol

POCl₃ - Reflux 6 h 98.5% [4]

4-

Bromoanili

ne

1. Ethyl

propiolate2

. Diphenyl

ether3.

PCl₃

1.

Methanol2.

-3. Toluene

1. 40 °C2.

200 °C3.

Reflux

1. 48 h2. 2

h3. 2 h

>70%

(overall)
[7]

Experimental Protocol: Synthesis from 6-
Bromoquinolin-4-ol

To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL)

dropwise.[2][6]

Add two drops of N,N-dimethylformamide (DMF) to the mixture.[2][6]

Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110 °C for 3 hours.

[2][6]

After cooling, most of the POCl₃ is removed by distillation under reduced pressure.[2][6]

The remaining residue is slowly poured into ice water with stirring for 30 minutes.[2][6]
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The solution's pH is adjusted to 5-6 with a saturated NaHCO₃ solution.[2][6]

The aqueous layer is extracted with dichloromethane. The combined organic layers are

washed twice with water, dried over anhydrous sodium sulfate, and filtered.[2][6]

The solvent is removed by distillation to afford 6-bromo-4-chloroquinoline as a yellowish

product (1.779 g, 81% yield).[2][6]

Reactivity and Functionalization
The two halogen substituents on the quinoline core exhibit distinct reactivity, enabling selective

functionalization. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution

(SₙAr), while the C6-bromo position is more reactive in palladium-catalyzed cross-coupling

reactions.[9]
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C4 Position Reactivity

C6 Position Reactivity

6-Bromo-4-chloroquinoline

Nucleophilic Aromatic
Substitution (SₙAr)

 R-NH₂ or R-OH 

Pd-catalyzed
Cross-Coupling

 Ar-B(OH)₂ 
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6-Bromo-4-(nucleophile)quinoline 6-Aryl-4-chloroquinoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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